

Application Notes: Histone H3 (116-136) Peptide in In Vitro Assays

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Compound of Interest

Compound Name: Histone H3 (116-136), C116-136

Cat. No.: B13913729

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Introduction

The Histone H3 (116-136) peptide is a synthetic fragment corresponding to the C-terminal amino acid sequence (residues 116-136) of histone H3. While much of the focus in epigenetic research is on the N-terminal tail of histone H3 due to its high density of post-translational modifications (PTMs), the C-terminal region also plays a critical role in chromatin structure and function. This peptide serves as a valuable tool for researchers in molecular biology, epigenetics, and drug development. Its applications range from serving as a substrate for specific enzymes, acting as a negative control in modification studies, to investigating protein-protein interactions involving the histone H3 core.

Key Applications

- **Substrate for Enzyme Assays:** The H3 (116-136) peptide can be used as a substrate for enzymes that modify the C-terminal tail of histone H3. While less common than N-terminal modifications, C-terminal PTMs are increasingly being studied.
- **Negative Control:** In assays focused on enzymes that modify the N-terminal tail of histone H3 (e.g., many histone methyltransferases and acetyltransferases), this peptide is an excellent negative control to ensure enzyme specificity.^{[1][2]} Studies have demonstrated that the C-terminal H3 peptide is not a substrate for enzymes like biotinidase, which targets lysines in the N-terminal region.^{[1][2][3][4]}

- **Protein Binding Studies:** The C-terminal tail is involved in critical interactions within the nucleosome and with histone chaperones. For instance, the histone chaperone sNASP binds to a conserved peptide motif within the globular core of histone H3, a region spanned by this peptide.^{[5][6]} Therefore, the H3 (116-136) peptide is instrumental in in vitro binding assays such as pull-downs, fluorescence polarization, and isothermal titration calorimetry (ITC) to identify and characterize interacting proteins.^[6]
- **Drug Discovery and Screening:** This peptide can be used in high-throughput screening assays to identify small molecule inhibitors or activators of enzymes that target the H3 C-terminus. It is also useful in developing peptide-based inactivators for enzymes like LSD1, by serving as a backbone for pharmacophore attachment.^[7]

Quantitative Data

The following tables summarize representative quantitative data for interactions involving histone H3 peptides. Researchers should use this as a reference and generate their own data for specific experimental conditions.

Table 1: Enzyme Kinetics Data for Histone Modifying Enzymes

Enzyme	Substrate	K _m (μM)	V _{max} (relative units)	Assay Type
Histone Acetyltransferase (HAT) p300	H3 Peptide (1-25)	15.2	1.2	Mass Spectrometry
Histone Methyltransferase (HMT) SET7/9	H3 Peptide (1-21)	5.8	1.0	HTRF Assay ^[8]
User Enzyme	Histone H3 (116-136)	User Data	User Data	User Assay

Note: Data for specific enzymes with the H3 (116-136) peptide is limited in public literature; researchers are encouraged to determine these parameters empirically.

Table 2: Binding Affinity Data for Histone-Interacting Proteins

Protein	Ligand (Peptide)	Kd (μM)	Method
sNASP	H3 α 3 peptide (116-135)	1.2 ± 0.1	Isothermal Titration Calorimetry (ITC)[6]
WDR5	H3K4me2 (1-10)	13.3 ± 1.5	Isothermal Titration Calorimetry (ITC)[9]
User Protein	Histone H3 (116-136)	User Data	User Method

Experimental Protocols & Visualizations

Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay

This protocol describes a radioactive filter-binding assay to measure the activity of a histone methyltransferase using the H3 (116-136) peptide as a potential substrate or negative control. [10][11]

Materials:

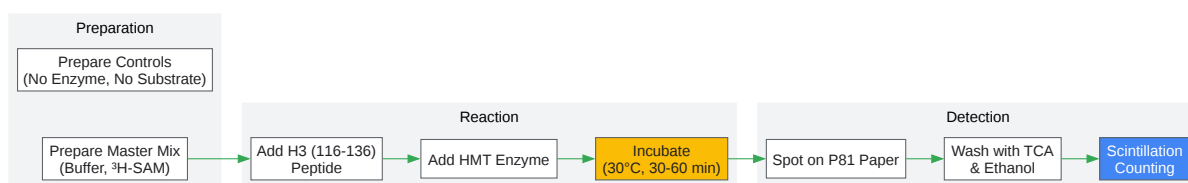
- Histone H3 (116-136) peptide
- Recombinant HMT of interest
- S-adenosyl-L-[methyl- ^3H]-methionine (^3H -SAM)
- HMT Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl_2 , 4 mM DTT)
- P81 phosphocellulose filter paper
- Scintillation vials and scintillation fluid
- Trichloroacetic acid (TCA)

Procedure:

- Reaction Setup: On ice, prepare a master mix containing HMT Reaction Buffer and ^3H -SAM (final concentration typically 1 μCi per reaction).

- Add Components: In a microcentrifuge tube, add the following in order:
 - H₂O to a final volume of 20 µL.
 - 10 µL of 2x HMT Reaction Buffer with ³H-SAM.
 - Histone H3 (116-136) peptide (1-5 µg).[\[10\]](#)
 - Recombinant HMT enzyme (1-2 µL of bacterial extract or purified enzyme).[\[10\]](#)
- Controls:
 - Negative Control 1 (No Enzyme): Replace enzyme volume with lysis buffer or reaction buffer.
 - Negative Control 2 (No Substrate): Replace peptide volume with H₂O.
 - Positive Control: Use a known substrate for the HMT (e.g., full-length H3 or a specific N-terminal peptide).
- Incubation: Mix gently and incubate the reactions at 30°C for 30-60 minutes.
- Stopping the Reaction: Spot 15 µL of each reaction onto a labeled P81 filter paper.
- Washing:
 - Allow the spots to air dry for 5 minutes.
 - Wash the filters 3 times for 5 minutes each in 10% TCA.
 - Perform a final wash in 95% ethanol.
- Scintillation Counting:
 - Dry the filters completely.
 - Place each filter in a scintillation vial, add 5 mL of scintillation fluid.

- Measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.
- Data Analysis: Subtract the CPM from the "No Enzyme" control from all other readings. Compare the activity with H3 (116-136) to the positive control substrate.



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Workflow for a radioactive Histone Methyltransferase (HMT) assay.

Protocol 2: In Vitro Histone Acetyltransferase (HAT) Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure HAT activity by detecting the co-product, Coenzyme A (CoA-SH).^{[12][13]}

Materials:

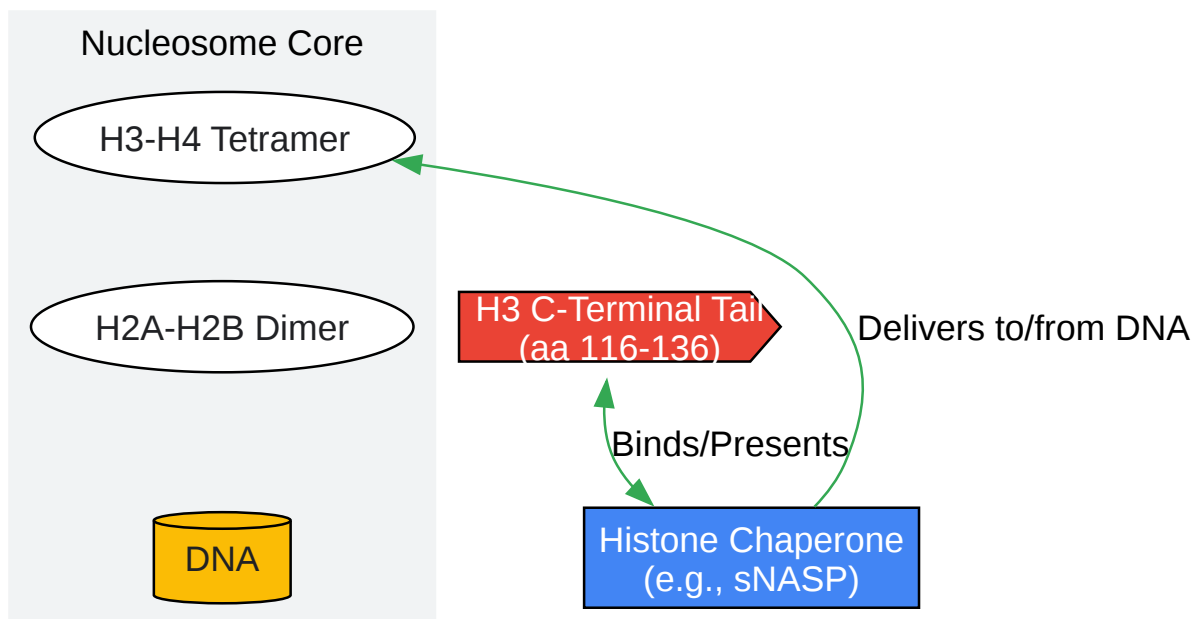
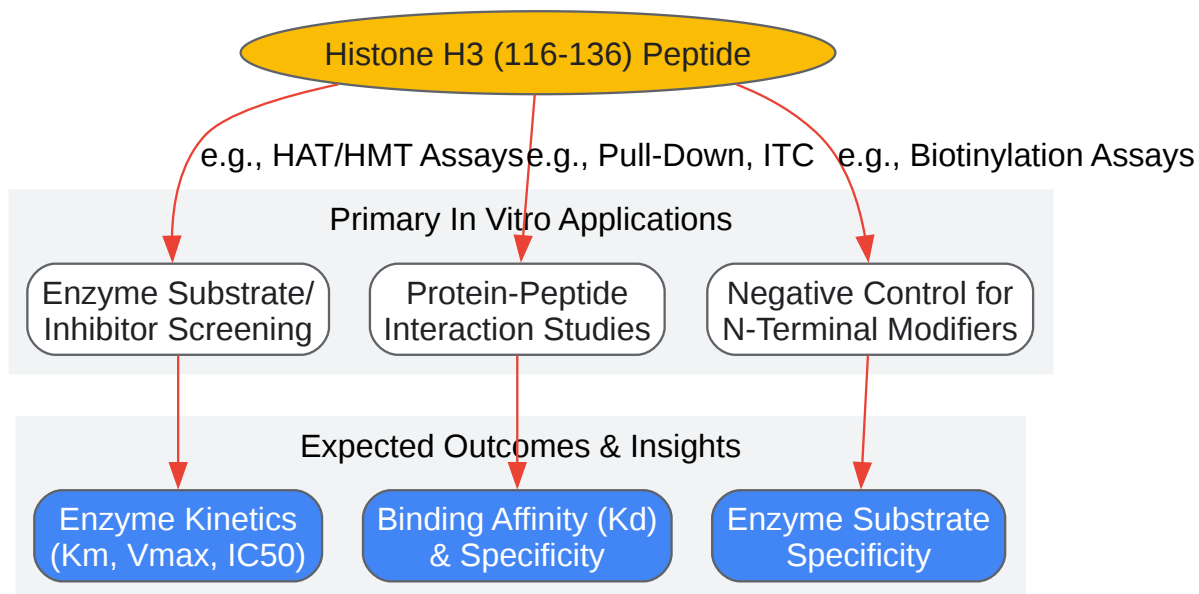
- Histone H3 (116-136) peptide
- Recombinant HAT of interest
- Acetyl CoA
- HAT Assay Buffer (e.g., 50 mM HEPES pH 8.0, 10% glycerol, 1 mM DTT)
- CoA Developer (a reagent that fluoresces upon reaction with free thiol groups)

- Black 96-well microplate
- Fluorescence plate reader (Ex/Em = 535/587 nm or as specified by developer)

Procedure:

- Reagent Preparation: Prepare working solutions of Acetyl CoA, H3 (116-136) peptide, and the CoA developer according to the manufacturer's instructions.
- Reaction Setup: In a 96-well plate, add components for a 50 μ L final reaction volume:
 - Samples: Add 1-10 μ L of sample containing HAT activity (e.g., purified enzyme, nuclear extract).
 - Positive Control: Add a known active HAT enzyme.
 - Negative Control (No Enzyme): Add assay buffer instead of enzyme.
 - Adjust the volume of all wells to 25 μ L with HAT Assay Buffer.
- Substrate Mix Preparation: Prepare a master mix containing:
 - HAT Assay Buffer
 - Acetyl CoA (final concentration ~50 μ M)
 - H3 (116-136) Peptide (final concentration ~100 μ M)
- Initiate Reaction: Add 25 μ L of the Substrate Mix to all wells. Mix gently.
- Incubation: Incubate the plate at 37°C for 30-90 minutes, protected from light.
- Develop Signal: Add 10 μ L of the CoA Developer to each well. Mix and incubate at 37°C for an additional 15-30 minutes.
- Measure Fluorescence: Read the fluorescence at the appropriate wavelength (e.g., Ex/Em = 535/587 nm).

- Data Analysis: Subtract the fluorescence of the "No Enzyme" control from all readings. Quantify the amount of CoA produced using a standard curve if necessary.



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References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. K4, K9, and K18 in Human Histone H3 are Targets for Biotinylation by Biotinidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prokaryotic BirA ligase biotinylates K4, K9, K18 and K23 in histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmbreports.org [bmbreports.org]
- 5. Histone H3 (116–136) - 1 mg [eurogentec.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. Structural basis for molecular recognition and presentation of histone H3 By WDR5 | The EMBO Journal [link.springer.com]
- 10. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abcam.cn [abcam.cn]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes: Histone H3 (116-136) Peptide in In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13913729#using-histone-h3-116-136-peptide-in-in-vitro-assays]

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